molecular formula C11H13ClN2OS2 B14702315 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- CAS No. 23515-22-2

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)-

Cat. No.: B14702315
CAS No.: 23515-22-2
M. Wt: 288.8 g/mol
InChI Key: UNBIMHCUKSBNLF-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a chlorophenyl-substituted thiourea with an appropriate aldehyde or ketone in the presence of a base might yield the desired thiadiazine derivative. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted thiadiazine derivatives.

Scientific Research Applications

2H-1,3,5-Thiadiazine-2-thione derivatives have been explored for various scientific research applications, including:

    Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Potential antimicrobial, antifungal, and anticancer agents.

    Medicine: Investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione derivatives depends on their specific application. For example, as antimicrobial agents, they might inhibit bacterial enzymes or disrupt cell membranes. As anticancer agents, they could interfere with cell division or induce apoptosis. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(phenyl)-5-(2-hydroxyethyl)-
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(methyl)-

Uniqueness

The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the m-chlorophenyl and 2-hydroxyethyl groups can impart unique characteristics compared to other similar compounds.

Properties

CAS No.

23515-22-2

Molecular Formula

C11H13ClN2OS2

Molecular Weight

288.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C11H13ClN2OS2/c12-9-2-1-3-10(6-9)14-7-13(4-5-15)8-17-11(14)16/h1-3,6,15H,4-5,7-8H2

InChI Key

UNBIMHCUKSBNLF-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC(=S)N1C2=CC(=CC=C2)Cl)CCO

Origin of Product

United States

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